molecular formula C9H8F3NO B14834974 3-Cyclopropoxy-5-(trifluoromethyl)pyridine

3-Cyclopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14834974
M. Wt: 203.16 g/mol
InChI Key: GDJGOGOYLQRWRQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclopropoxy group at the third position and a trifluoromethyl group at the fifth position. This compound is notable for its unique structural features, which impart distinct physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)pyridine typically involves the introduction of the cyclopropoxy and trifluoromethyl groups onto a pyridine ring. One common method involves the cyclo-condensation of a trifluoromethyl-containing building block with a pyridine precursor. This process can be achieved through various cyclo-condensation reactions using reagents such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclo-condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

3-Cyclopropoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)pyridine is largely determined by its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct physical and chemical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

3-cyclopropyloxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-3-8(5-13-4-6)14-7-1-2-7/h3-5,7H,1-2H2

InChI Key

GDJGOGOYLQRWRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2)C(F)(F)F

Origin of Product

United States

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